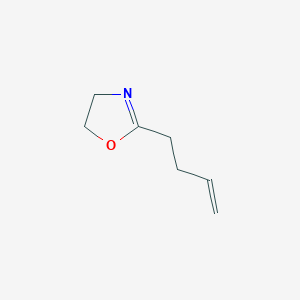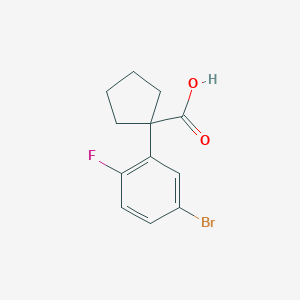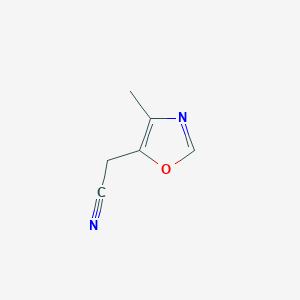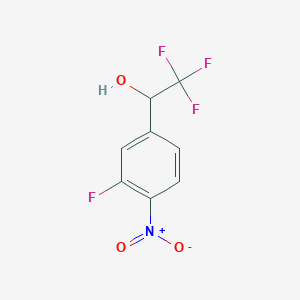![molecular formula C9H16BrNO2 B11717394 (1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide](/img/structure/B11717394.png)
(1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure features a bromide ion, which plays a crucial role in its reactivity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions to form the tricyclic core. This is followed by the introduction of the bromide ion through a halogenation reaction. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process begins with the synthesis of the tricyclic core, followed by purification steps to remove any impurities. The final step involves the introduction of the bromide ion, which is typically achieved through a halogenation reaction using a bromine source. The entire process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for its intended applications.
化学反应分析
Types of Reactions
(1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.
Substitution: The bromide ion can be substituted with other nucleophiles, resulting in a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used to replace the bromide ion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines
科学研究应用
Chemistry
In chemistry, (1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[33103,7]nonan-4-ol;bromide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a useful tool for probing the structure and function of these biomolecules.
Medicine
In medicine, (1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide is investigated for its potential therapeutic applications. Its unique structure and reactivity make it a candidate for the development of new drugs, particularly those targeting specific molecular pathways.
Industry
In industrial applications, this compound is used as a catalyst in various chemical reactions. Its stability and reactivity make it an ideal candidate for use in processes that require precise control over reaction conditions.
作用机制
The mechanism of action of (1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide involves its interaction with specific molecular targets. The bromide ion plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in both research and therapeutic applications.
相似化合物的比较
Similar Compounds
(3S,4S,5S,7S)-6-Methyl-2-oxa-6-azatricyclo[3.3.1.03,7]nonan-4-ol: This compound shares a similar tricyclic structure but differs in the presence of a methyl group instead of a dimethyl group.
Bicyclo[3.3.1]nonane derivatives: These compounds have a similar core structure but may contain different functional groups, leading to variations in their reactivity and applications.
Uniqueness
The uniqueness of (1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide lies in its specific combination of functional groups and its ability to form stable complexes with a variety of molecules. This makes it a valuable tool in both research and industrial applications, offering unique advantages over other similar compounds.
属性
分子式 |
C9H16BrNO2 |
|---|---|
分子量 |
250.13 g/mol |
IUPAC 名称 |
(1S,3S,4S,5S,7R)-6,6-dimethyl-2-oxa-6-azoniatricyclo[3.3.1.03,7]nonan-4-ol;bromide |
InChI |
InChI=1S/C9H16NO2.BrH/c1-10(2)6-3-5-4-7(10)9(12-5)8(6)11;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1/t5-,6-,7+,8-,9-;/m0./s1 |
InChI 键 |
HPPJGZLQZCTDIY-FIXIDERTSA-M |
手性 SMILES |
C[N+]1([C@H]2C[C@H]3C[C@@H]1[C@@H]([C@H]2O)O3)C.[Br-] |
规范 SMILES |
C[N+]1(C2CC3CC1C(C2O)O3)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylate](/img/structure/B11717325.png)





![5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B11717352.png)
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde](/img/structure/B11717371.png)
![5-Methanesulfonyl-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B11717375.png)

![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11717385.png)

